3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
Overview
Description
The compound “3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one” is a complex organic molecule. It is related to a class of compounds known as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and antiproliferative properties .
Synthesis Analysis
The synthesis of related compounds involves the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, ESI-mass spectrometry, FT-IR, UV/Vis, and elemental analysis . The X-ray crystal structures of related compounds have also been determined, showing a planar molecule geometry .Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with free radicals in a safe way, terminating the reaction, and converting them to a harmless molecule by offering an electron . This makes them potential therapeutic antioxidants .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include high melting points due to ionic properties and solubility that depends on polarity, iso-electric point, nature of solvent (pH), and temperature .Mechanism of Action
Future Directions
The future directions for research into this compound and related compounds could involve further exploration of their antioxidant activity and potential as therapeutic antioxidants . Additionally, the design, synthesis, and antioxidant activity of compounds containing the 2-methoxyphenol moiety core structure could be further investigated .
Properties
IUPAC Name |
3-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-17-9-5-3-7-14(17)20-19-21-15(11-25-19)13-10-12-6-2-4-8-16(12)24-18(13)22/h2-11H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSNPHHOGRAXBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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